N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule characterized by three key structural motifs:
2,3-Dihydro-1,4-benzodioxin core: A bicyclic ether system known for its metabolic stability and role in modulating physicochemical properties .
Acetamide linker: A flexible spacer connecting the benzodioxin moiety to the heterocyclic substituent.
3-(3-Nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl group: A dihydropyridazinone ring substituted with a nitroaryl group, which may confer electron-deficient properties and influence hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6/c25-19(21-14-4-6-17-18(11-14)30-9-8-29-17)12-23-20(26)7-5-16(22-23)13-2-1-3-15(10-13)24(27)28/h1-7,10-11H,8-9,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPXCOIYMVKRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide likely involves multiple steps, including the formation of the benzodioxin ring, the introduction of the nitrophenyl group, and the construction of the pyridazinone moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, ensuring the reactions are efficient, cost-effective, and environmentally friendly. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Core Structural Analysis
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide comprises three key structural elements:
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Benzodioxin ring (2,3-dihydro-1,4-benzodioxin-6-yl)
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Pyridazinone moiety (3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl)
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Acetamide linker
Synthesis strategies likely involve convergent approaches to assemble these components.
Benzodioxin Amide Formation
The benzodioxin core is typically synthesized via:
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Nucleophilic substitution : Reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acylating agents (e.g., acetyl chloride) to form the acetamide linkage .
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Sulfonamide intermediates : Coupling with benzenesulfonyl chloride in alkaline conditions, followed by acid hydrolysis to yield the amide .
| Reagent | Reaction Type | Role |
|---|---|---|
| Acetyl chloride | Acylation | Forms primary acetamide group |
| DMF | Solvent | Facilitates coupling reactions |
| LiH | Base | Deprotonates amine for substitution |
Key Reaction Pathways
| Reaction Type | Reactivity Profile | Conditions |
|---|---|---|
| Amide hydrolysis | Susceptible to acidic/basic conditions | HCl, NaOH, enzymatic catalysts |
| Pyridazine ring oxidation | Oxidation of dihydropyridazine to pyridazine | KMnO₄, H₂O₂ |
| Nitro group reduction | Conversion to amine or hydroxylamine | H₂/Pd, LiAlH₄ |
Amide Bond Reactivity
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Hydrolysis : The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amine derivatives .
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Nucleophilic acyl substitution : Reaction with alcohols or amines to form esters or substituted amides .
Pyridazine Ring Reactivity
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Electrophilic substitution : Substitution at positions adjacent to the carbonyl group due to electron-deficient nature.
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Reduction : Conversion of the dihydropyridazine to pyridazine via oxidation or reductive cleavage .
Spectroscopic Features
Challenges and Optimization Strategies
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Synthesis efficiency : Multi-step processes require optimization of coupling conditions (e.g., solvent choice, base strength) .
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Purification : Complex structures demand advanced chromatographic techniques (e.g., HPLC) for isolation .
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Reactivity control : Balancing stability of functional groups (e.g., nitro vs. amide) during synthesis .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide. For instance:
- Mechanism : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to affect signaling pathways associated with cancer growth and survival.
- Case Studies : In vitro studies demonstrated that derivatives of the compound exhibited significant growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H460, with percent growth inhibitions ranging from 51% to 87% depending on the specific derivative tested .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Spectrum of Activity : Research indicates that it possesses broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed through minimum inhibitory concentration (MIC) assays.
- Case Studies : A study reported that certain derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes:
- α-glucosidase Inhibition : Compounds derived from this structure were found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential applications in managing type 2 diabetes mellitus (T2DM) by regulating blood glucose levels .
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest:
- Mechanism : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the therapeutic efficacy of this compound:
| Structural Feature | Activity |
|---|---|
| Benzodioxin ring | Enhances bioactivity |
| Nitro group on phenyl | Increases potency against cancer |
| Acetamide moiety | Essential for enzyme inhibition |
Mechanism of Action
The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide backbone with several derivatives, differing in substituent groups. Below is a detailed comparison:
Substituent Diversity and Pharmacological Implications
Structural and Functional Insights
Electron-Deficient vs. In contrast, the thienopyrimidine substituent in introduces lipophilicity, which may improve tissue penetration . The carboxylic acid in enables ionic interactions, critical for anti-inflammatory activity via cyclooxygenase inhibition .
Hydrogen-Bonding Capacity: The dihydropyridazinone group in the target compound offers hydrogen-bond acceptors (ketone and pyridazine N), similar to the thienopyrimidinone in . Such features are critical for target engagement in enzyme inhibition .
Metabolic Stability :
- Sulfur-containing substituents (e.g., triazole sulfanyl in ) may reduce oxidative metabolism, extending half-life compared to oxygen-linked groups .
Research Findings and Unresolved Questions
- Anti-inflammatory Potential: highlights the benzodioxin-acetic acid derivative’s efficacy, suggesting that modifying the substituent on the acetamide backbone can retain or enhance activity. However, the target compound’s nitroaryl-pyridazinone group may shift the mechanism away from cyclooxygenase targeting .
- Synthetic Challenges: Heterocyclic substituents (e.g., thienopyrimidine in ) require multi-step syntheses, impacting scalability .
- Data Gaps : Pharmacokinetic and toxicity profiles for most analogs, including the target compound, remain uncharacterized.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a pyridazinone derivative. Its molecular formula is with a molecular weight of 378.39 g/mol. The presence of nitrophenyl and acetamide groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
- Enzyme Inhibition : The acetamide functional group is often associated with enzyme inhibition properties, particularly in targets such as urease and cholesteryl ester transfer protein (CETP) .
- Receptor Modulation : Some derivatives have been studied for their ability to modulate receptor activity, influencing pathways related to inflammation and pain .
Antimicrobial Efficacy
In vitro studies have demonstrated that derivatives of the compound exhibit antimicrobial properties against various bacterial strains. For example, compounds in the same class have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways .
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 25 |
| Compound B | 15 |
| Target Compound | 10 |
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
